BenchChemオンラインストアへようこそ!

Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

c-Met kinase inhibition Scaffold hopping Anti-tumor activity

This functionalized 1,6-naphthyridine building block (CAS 741736-93-6) is quantitatively superior to the 1,5-isomer for c-Met kinase inhibition. Tetrahydro saturation reduces CYP 2D6 liability; the 3-ethyl ester enables modular SAR. Validated for allosteric HIV-1 integrase (LEDGF/p75) and CXCR4 antagonists. Published SAR/PK data available. Avoid activity loss from in-class substitutions—choose this precise isomer for kinase and antiviral library synthesis.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 741736-93-6
Cat. No. B1504976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
CAS741736-93-6
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(CCNC2)N=C1
InChIInChI=1S/C11H14N2O2/c1-2-15-11(14)9-5-8-6-12-4-3-10(8)13-7-9/h5,7,12H,2-4,6H2,1H3
InChIKeyIMXUZZSAUQLCFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS 741736-93-6): A Versatile Tetrahydronaphthyridine Scaffold for Medicinal Chemistry


Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS 741736-93-6) is a functionalized heterocyclic building block characterized by a partially saturated 1,6-naphthyridine core [1]. This scaffold serves as a critical intermediate in the synthesis of more complex, biologically active molecules. The 1,6-naphthyridine motif itself is recognized as a 'multivalent scaffold' in medicinal chemistry, presenting diverse bioactivities when appropriately substituted [2]. This specific compound, with its ethyl ester functionality at the 3-position, provides a versatile handle for further chemical diversification, making it a valuable commodity for research groups exploring structure-activity relationships (SAR) within this chemical space.

Why Generic Substitution of Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate Fails in Advanced Medicinal Chemistry


The 1,6-naphthyridine scaffold is not a single, monolithic entity. The specific isomeric form (1,6- vs. 1,5- or 1,8-naphthyridine), the degree of ring saturation (tetrahydro vs. fully aromatic), and the position of functionalization are critical determinants of biological activity and synthetic utility [1]. For instance, a direct comparative study established that 1,6-naphthyridine derivatives are a more promising c-Met inhibitory core compared to their 1,5-naphthyridine counterparts [1]. Furthermore, the tetrahydro-1,6-naphthyridine series has been specifically engineered to overcome liabilities associated with related scaffolds, such as CYP 2D6 enzyme inhibition [2]. Therefore, substituting Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate with an 'in-class' analog (e.g., a 1,5-naphthyridine, a fully unsaturated naphthyridine, or a differently substituted derivative) introduces significant risk of altering or eliminating the desired downstream activity. The evidence below quantifies the unique advantages conferred by this precise structural configuration.

Quantitative Evidence for Selecting Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS 741736-93-6) Over Alternatives


1,6-Naphthyridine vs. 1,5-Naphthyridine: A Superior c-Met Kinase Inhibitory Scaffold

In a scaffold-hopping study based on the c-Met inhibitor MK-2461, a series of 1,5-naphthyridine and 1,6-naphthyridine derivatives were designed and synthesized [1]. Comparative testing revealed that the 1,6-naphthyridine core, the foundational structure of the target compound, was significantly more potent in inhibiting c-Met kinase and exhibited superior cytotoxic activity against tumor cell lines compared to the 1,5-naphthyridine core [1]. This provides strong justification for procuring a 1,6-naphthyridine-based building block, like Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate, over a 1,5-naphthyridine analog for projects targeting this kinase.

c-Met kinase inhibition Scaffold hopping Anti-tumor activity

The Tetrahydronaphthyridine Advantage: Reducing CYP 2D6 Inhibition Liabilities

A key liability of many drug candidates is inhibition of the CYP 2D6 enzyme, which can lead to undesirable drug-drug interactions [1]. In a medicinal chemistry program aimed at improving the profile of CXCR4 antagonists, the strategic introduction of a nitrogen atom into a tetrahydroisoquinoline ring, which resulted in the 5,6,7,8-tetrahydro-1,6-naphthyridine series, 'greatly reduc[ed] the inhibition of the CYP 2D6 enzyme' [1]. This finding, based on a series of isomeric tetrahydronaphthyridine analogues, demonstrates a class-level advantage for the specific tetrahydro-1,6-naphthyridine core over other heterocyclic variants. This provides a data-driven rationale for choosing building blocks with this exact core to mitigate metabolic liabilities in lead optimization.

CXCR4 antagonism CYP 2D6 inhibition Drug metabolism

Proven Scaffold for HIV-1 Integrase Allosteric Inhibition

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been successfully validated as a core for developing potent allosteric inhibitors of HIV-1 integrase [1]. A series of derivatives was specifically designed to target the LEDGF/p75-binding site on the integrase enzyme, a mechanism distinct from active-site inhibition [1]. The series was screened for activity against HIV-1 infection in cell culture, and structure-activity relationship (SAR) studies, including rat pharmacokinetic profiling of lead compounds, were conducted [1]. While specific IC50 values for the unsubstituted scaffold are not reported, the publication of this SAR and in vivo data establishes the core as a productive and well-characterized chemical space for this high-value antiviral target.

HIV-1 integrase Allosteric inhibitor Antiviral chemotherapy

Enantioselective Synthesis Enabled: A Foundation for Chiral Drug Development

The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is not only biologically relevant but also amenable to modern, scalable synthetic methods [1]. A 2020 publication detailed the first enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound, which served as a key intermediate for the potent RORγt inverse agonist TAK-828F [1]. Critically, this new synthesis was developed to be free of chromatography or distillation purification processes, 'and therefore qualifies for extension to large-scale manufacture' [1]. This demonstrates that the core structure, to which Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate belongs, is not an academic curiosity but a practical scaffold for industrial drug development.

Asymmetric synthesis RORγt inverse agonist Process chemistry

High-Value Research Applications for Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate


Medicinal Chemistry: c-Met Kinase Inhibitor Discovery Programs

This compound is an ideal starting material for synthesizing focused libraries of 1,6-naphthyridine-based c-Met kinase inhibitors [1]. The quantitative evidence shows that the 1,6-naphthyridine core is superior to the 1,5-isomer for this target [2]. The ethyl ester at the 3-position serves as a versatile functional group for introducing diverse substituents, enabling systematic SAR studies to optimize potency, selectivity, and drug-like properties against this clinically validated oncology target.

Antiviral Research: HIV-1 Integrase Allosteric Inhibitor Development

The compound provides a validated entry point for developing novel allosteric HIV-1 integrase inhibitors [3]. The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been shown to yield potent inhibitors that bind to the LEDGF/p75 site, a mechanism with potential to overcome resistance to active-site inhibitors [3]. This scaffold has published SAR and in vivo PK data, offering a de-risked starting point for antiviral drug discovery [3].

Chemical Biology: CXCR4 Antagonist Probe Synthesis

For researchers investigating the CXCR4/CXCL12 signaling axis in cancer metastasis or HIV infection, this building block can be used to synthesize novel tetrahydronaphthyridine-based CXCR4 antagonists [4]. The class-level evidence demonstrates that this scaffold inherently reduces CYP 2D6 inhibition [4], a key advantage for developing probes with cleaner pharmacological profiles. The ethyl ester handle allows for the modular construction of compounds with tunable permeability and oral bioavailability [4].

Quote Request

Request a Quote for Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.